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Compound of Interest

Compound Name: HSK0935

Cat. No.: B607982

Introduction

HSKO0935 is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2
(SGLT2). Its mechanism of action involves reducing renal glucose reabsorption, thereby
promoting urinary glucose excretion and lowering blood glucose levels. While the therapeutic
potential of HSK0935 as a monotherapy for type 2 diabetes is established, its efficacy and
safety in combination with other antidiabetic agents are of significant interest for optimizing
patient outcomes. This document provides a framework for researchers and drug development
professionals on the application of HSK0935 in combination therapies.

Disclaimer: As of the latest available information, specific preclinical and clinical data on the
use of HSK0935 in combination with other antidiabetic agents have not been publicly disclosed
by the manufacturer, Haisco Pharmaceutical Group. Therefore, the following application notes
and protocols are based on the established mechanisms of SGLT2 inhibitors and the general
principles of combination therapy for type 2 diabetes. These should be considered as a starting
point for research and development, and not as a direct reflection of completed studies.

Rationale for Combination Therapy

The pathophysiology of type 2 diabetes is complex, involving multiple defects such as insulin
resistance, impaired insulin secretion, and excessive hepatic glucose production. Combining
HSK0935 with other antidiabetic agents that have complementary mechanisms of action can
address these multiple pathways, potentially leading to:
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Improved Glycemic Control: Additive or synergistic effects on lowering HbA1c levels.

Reduced Pill Burden: Development of fixed-dose combinations.

Mitigation of Side Effects: Balancing the side effect profiles of individual agents.

Cardiorenal Protection: Leveraging the known benefits of SGLT2 inhibitors.

Potential Combination Partners for HSK0935

Based on the mechanisms of action of currently available antidiabetic drugs, the following
classes are logical candidates for combination therapy with HSK0935.

Table 1: Potential Antidiabetic Agent Combinations with
HSK0935
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Signaling Pathways and Experimental Workflows
Complementary Mechanisms of Action

The following diagram illustrates the distinct yet complementary signaling pathways targeted by

HSKO0935 in combination with a DPP-4 inhibitor.
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Figure 1. Complementary mechanisms of HSK0935 and a DPP-4 inhibitor.

Preclinical Experimental Workflow

A general workflow for evaluating the efficacy and safety of HSK0935 in combination with

another antidiabetic agent in a preclinical setting is outlined below.
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Select Animal Model
(e.g., db/db mice, Zucker diabetic fatty rats)

Randomize into Treatment Groups:
1. Vehicle Control
2. HSK0935 alone
3. Combination Agent alone
4. HSK0935 + Combination Agent

l

(Administer Treatment for a Defined PeriocD

(e.g., 4-8 weeks)

l

Monitor Key Parameters:
- Body weight
- Food and water intake
- Blood glucose (fasting and postprandial)

'

Perform Oral Glucose Tolerance Test (OGTT)
and/or Insulin Tolerance Test (ITT)

l

Collect Blood and Tissues for Analysis:
- HbAlc
- Insulin, C-peptide
- Lipid profile
- Kidney and liver function markers

l

Gistopathological Examination of Pancreas, Kidney, LiveD

Data Analysis and Interpretation
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Figure 2: Preclinical experimental workflow for combination therapy.
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Experimental Protocols (General Framework)

The following are generalized protocols that can be adapted for preclinical studies of HSK0935
in combination therapy.

In Vivo Efficacy Study in a Rodent Model of Type 2
Diabetes

» Objective: To evaluate the glycemic and metabolic effects of HSK0935 in combination with
another oral antidiabetic agent.

e Animal Model: Male db/db mice (8-10 weeks old).
o Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

e Grouping (n=8-10 per group):

[¢]

Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

[¢]

Group 2: HSK0935 (dose to be determined based on monotherapy dose-response
studies).

[¢]

Group 3: Combination agent (e.g., Metformin, Sitagliptin; clinically relevant dose).

[e]

Group 4: HSK0935 + Combination agent.
¢ Dosing: Administer compounds orally once daily for 28 days.
e Measurements:
o Body Weight: Record daily.
o Food and Water Intake: Measure daily.
o Fasting Blood Glucose: Measure weekly from tail vein blood after a 6-hour fast.

o HbAlc: Measure at baseline and at the end of the study from whole blood.
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o Oral Glucose Tolerance Test (OGTT): Perform on day 27. After an overnight fast,
administer an oral glucose load (2 g/kg). Measure blood glucose at 0, 15, 30, 60, and 120
minutes post-glucose administration.

Terminal Procedures (Day 28):

o Collect terminal blood samples for analysis of plasma insulin, lipids, and safety
biomarkers.

o Harvest pancreas, liver, and kidneys for histopathological analysis.

Data Analysis: Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test)
to compare between groups.

In Vitro Assay for SGLT2 Inhibition

Objective: To confirm the in vitro potency and selectivity of HSK0935.

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human SGLT2 (hSGLT2) or
human SGLT1 (hSGLT1).

Assay Principle: Measure the uptake of a radiolabeled glucose analog (e.g., **C-a-methyl-D-
glucopyranoside, *C-AMG) in the presence of varying concentrations of HSK0935.

Protocol:

[e]

Seed hSGLT2- or hSGLT1-expressing CHO cells in a 96-well plate and culture overnight.

o

Wash cells with a sodium-containing buffer.

Pre-incubate cells with various concentrations of HSK0935 or vehicle for 15-30 minutes.

[¢]

Add *C-AMG and incubate for 1-2 hours at 37°C.

[¢]

[e]

Stop the uptake by washing the cells with ice-cold buffer.

o

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
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» Data Analysis: Calculate the ICso value for HSK0935 on both SGLT2 and SGLT1 to
determine its potency and selectivity.

Future Directions and Considerations

Further research is imperative to delineate the precise clinical utility of HSK0935 in combination
therapy. Key areas for future investigation include:

o Head-to-head comparison studies: Evaluating the efficacy and safety of HSK0935 in
combination with various antidiabetic agents.

o Cardiovascular outcome trials (CVOTSs): Assessing the long-term cardiovascular and renal
benefits of HSK0935-based combination therapies.

o Pharmacokinetic and pharmacodynamic interaction studies: To ensure the absence of
significant drug-drug interactions.

+ Real-world evidence studies: To evaluate the effectiveness and safety of HSK0935
combinations in a broader patient population.

The development of fixed-dose combinations of HSK0935 with other oral antidiabetic agents
would be a significant step forward in simplifying treatment regimens and improving patient
adherence. As more data becomes available, these application notes and protocols will be
updated to reflect the latest findings.

 To cite this document: BenchChem. [Application Notes and Protocols for HSK0935 in
Combination with Other Antidiabetic Agents]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607982#hsk0935-use-in-combination-with-other-
antidiabetic-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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